molecular formula C15H14BrNO2 B13178592 (2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

(2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

Cat. No.: B13178592
M. Wt: 320.18 g/mol
InChI Key: PYKWZMCPQMLVPH-FPYGCLRLSA-N
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Description

3-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromophenyl group, a dimethylpyrrole moiety, and a propenoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Formation of the Propenoic Acid Group: The propenoic acid group can be introduced through a Knoevenagel condensation reaction, where an aldehyde reacts with a malonic acid derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenoic acid group to a propanoic acid group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of propanoic acid derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

3-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the propenoic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    3-[1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid: Similar structure but with a methylphenyl group instead of a bromophenyl group.

    3-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid: Similar structure but with a fluorophenyl group instead of a bromophenyl group.

Uniqueness

The presence of the bromophenyl group in 3-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C15H14BrNO2/c1-10-9-12(3-8-15(18)19)11(2)17(10)14-6-4-13(16)5-7-14/h3-9H,1-2H3,(H,18,19)/b8-3+

InChI Key

PYKWZMCPQMLVPH-FPYGCLRLSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=CC(=O)O

Origin of Product

United States

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